molecular formula C13H11FN2OS B15128581 N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine

N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine

Cat. No.: B15128581
M. Wt: 262.30 g/mol
InChI Key: OUPRRQJFXORULA-MHWRWJLKSA-N
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Description

N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine (CAS: 1461726-92-0) is a bicyclic hydroxylamine derivative featuring a 4,5,6,7-tetrahydro-1,3-benzothiazole core substituted with a 4-fluorophenyl group at position 2 and a hydroxylamine moiety at position 4.

Properties

Molecular Formula

C13H11FN2OS

Molecular Weight

262.30 g/mol

IUPAC Name

(NE)-N-[2-(4-fluorophenyl)-6,7-dihydro-5H-1,3-benzothiazol-4-ylidene]hydroxylamine

InChI

InChI=1S/C13H11FN2OS/c14-9-6-4-8(5-7-9)13-15-12-10(16-17)2-1-3-11(12)18-13/h4-7,17H,1-3H2/b16-10+

InChI Key

OUPRRQJFXORULA-MHWRWJLKSA-N

Isomeric SMILES

C1CC2=C(/C(=N/O)/C1)N=C(S2)C3=CC=C(C=C3)F

Canonical SMILES

C1CC2=C(C(=NO)C1)N=C(S2)C3=CC=C(C=C3)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .

Major Products

Mechanism of Action

The mechanism of action of N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group and hydroxylamine moiety play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. These interactions can result in the inhibition of specific enzymes, modulation of signaling pathways, and induction of cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Comparison with Analogous Compounds

The structural uniqueness of the target compound lies in its hydroxylamine substituent, which distinguishes it from related benzothiazole derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Benzothiazole Derivatives
Compound Name Molecular Formula Molecular Weight Key Functional Groups
Target Compound (CAS 1461726-92-0) C₁₃H₁₂FN₃OS 277.32 Hydroxylamine, 4-fluorophenyl, tetrahydrobenzothiazole
2-(4-Fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide C₁₆H₁₈N₂O₃S 318.39 Acetamide, 4-fluorophenyl, tetrahydrobenzothiazole
5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine C₁₀H₁₆N₂S 196.32 Amine, methyl groups, tetrahydrobenzothiazole
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one (CAS 1334160-87-0) C₁₃H₁₀FNO₃S 279.29 Ketone, 4-fluorophenyl, tetrahydrobenzothiazole
S-Alkylated 1,2,4-Triazole [e.g., Compound 10 from ] C₃₀H₂₂F₃N₃O₃S₂ 606.64 Triazole, phenylsulfonyl, halogenated phenyl, thioether

Key Observations :

  • Halogenation : The 4-fluorophenyl group is common across several derivatives, enhancing lipophilicity and metabolic stability .
  • Core Modifications : The tetrahydrobenzothiazole core is retained in all analogs, but substituents (e.g., methyl, ketone, or sulfonyl groups) dictate electronic and steric properties .

Spectroscopic Data Analysis

Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for differentiating these compounds:

Table 2: IR Spectral Signatures of Key Functional Groups
Compound Type IR Absorption Bands (cm⁻¹) Functional Group Confirmation
Target Compound (Hydroxylamine) ~3200–3600 (O–H stretch) Hydroxylamine tautomerism
Hydrazinecarbothioamides [4–6] 1243–1258 (C=S), 1663–1682 (C=O) Thioamide and carbonyl groups
1,2,4-Triazoles [7–9] 1247–1255 (C=S), 3278–3414 (N–H) Thione tautomer, absence of S–H
Benzothiazol-7-one (CAS 1334160-87-0) ~1700 (C=O) Ketone group

Key Findings :

  • The absence of a C=O band in the target compound (unlike hydrazinecarbothioamides) confirms the hydroxylamine structure .
  • Thione tautomerism in 1,2,4-triazoles is evidenced by missing S–H stretches (~2500–2600 cm⁻¹) and retained C=S vibrations .

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